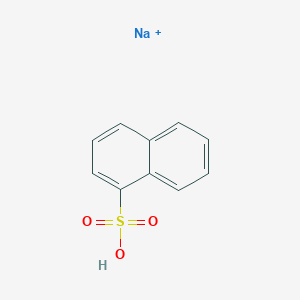

Sodium 1-naphthalenesulfonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of sodium 1-naphthalenesulfonate involves several methods, including the use of sodium hydroxide solutions to optimize the production of 2-naphthol, a process enhanced by understanding the solubilities of sodium 1-naphthalenesulfonate in various conditions (Zhao et al., 2017).

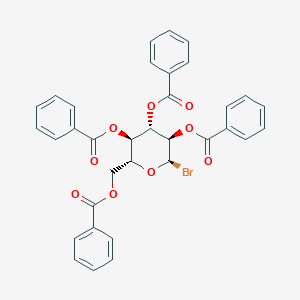

Molecular Structure Analysis

Studies on the molecular structure of sodium 1-naphthalenesulfonate reveal detailed insights into its solid-liquid equilibrium and the impact of temperature on its solubility in different solvent mixtures. These studies provide a basis for understanding its molecular behavior in various environmental conditions (Li et al., 2015).

Chemical Reactions and Properties

Research on the chemical reactions and properties of sodium 1-naphthalenesulfonate includes its role in the cleavage of phosphorus-carbon bonds and its use as a substrate for stabilizing silver nanoparticles, highlighting its potential in various chemical applications (Chou et al., 1986); (Cai et al., 2012).

Physical Properties Analysis

The physical properties of sodium 1-naphthalenesulfonate, such as its solubility in various solvent mixtures and the thermodynamics of these solutions, have been thoroughly investigated. These studies are crucial for industrial applications and for optimizing the compound's use in different chemical processes (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties of sodium 1-naphthalenesulfonate, including its reactivity and interactions with other compounds, have significant implications for its use in chemical syntheses and various applications in industry and research. Studies focusing on its associativity and behavior in water contribute to a deeper understanding of its characteristics and potential uses (Yamamoto et al., 2000).

Aplicaciones Científicas De Investigación

Solubility and Production Optimization : Sodium 1-naphthalenesulfonate's solubility in aqueous sodium hydroxide solutions has been studied, leading to a new strategy for optimizing the production of 2-naphthol by exploiting solubility differences (Zhao et al., 2017).

Phase Equilibrium Studies : Research on the solid-liquid equilibrium of ternary systems involving sodium 1-naphthalenesulfonate, sodium 2-naphthalenesulfonate, and water has been conducted, providing valuable data for understanding phase behavior (Rongrong et al., 2014).

Thermodynamic Modeling : Studies on the equilibrium solubility of sodium 1-naphthalenesulfonate in various solvent mixtures and the corresponding thermodynamic properties have been undertaken (Li et al., 2015).

Solubility in Organic Solvents : Research on the solubility of sodium 1-naphthalenesulfonate in different organic solvents and the calculation of mixing properties of solutions has been conducted, offering insights into its behavior in various solvents (Lu et al., 2017).

Safety Assessment in Cosmetics : Sodium 1-naphthalenesulfonate has been evaluated for its safety as an ingredient in cosmetic formulations. It has been found to have low skin penetration, minimal irritancy, and no significant overall toxicity (International journal of toxicology, 2003).

Antibacterial Applications : Sodium 1-naphthalenesulfonate-functionalized reduced graphene oxide has been used to stabilize silver nanoparticles, showing potential for long-term antibacterial activity with lower cytotoxicity (Cai et al., 2012).

Interfacial Tension Studies : The effects of sodium 1-naphthalenesulfonate on the interfacial activity of cationic surfactants have been investigated, highlighting its role in altering interfacial tension in water/oil systems (Lv et al., 2020).

Mecanismo De Acción

Target of Action

Sodium 1-naphthalenesulfonate is a derivative of sulfonic acid which contains a naphthalene functional unit It has been employed as a detection reagent to investigate ion-pair high-performance liquid chromatographic retention behavior of copper (ii)-1-oxa-4,7,10,13-tetraazacyclopentadecane complex .

Mode of Action

It is known to interact with its targets to facilitate detection in high-performance liquid chromatography

Biochemical Pathways

It has been used in the resolution of dichlorophenol isomers by gas chromatography , suggesting it may interact with certain biochemical pathways involved in these processes.

Result of Action

It has been used as a detection reagent and a stationary liquid phase in chromatographic processes , suggesting it may have effects on molecular detection and separation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 1-naphthalenesulfonate. For instance, dust formation should be avoided and adequate ventilation should be ensured when handling this compound . These precautions suggest that the physical state of the compound (e.g., dust vs. liquid) and the surrounding environment (e.g., ventilation) can impact its action and efficacy.

Safety and Hazards

Sodium 1-naphthalenesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Propiedades

IUPAC Name |

sodium;naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHAIZHJZLEPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

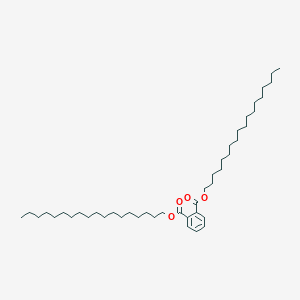

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042394 | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-naphthalenesulfonate | |

CAS RN |

130-14-3, 1321-69-3 | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 1-NAPHTHALENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAI7V3C3PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes sodium 1-naphthalenesulfonate useful in nanoparticle synthesis?

A: Sodium 1-naphthalenesulfonate can be used to functionalize reduced graphene oxide (rGO), creating a stable platform for synthesizing silver nanoparticles (AgNPs). The resulting AgNP-NA-rGO hybrid demonstrates superior antibacterial activity compared to conventionally stabilized AgNPs. [] This is attributed to the enhanced stability and solubility provided by the functionalized rGO. []

Q2: How does sodium 1-naphthalenesulfonate impact the interfacial tension of oil and water?

A: Sodium 1-naphthalenesulfonate (SNS), being an organic salt, exhibits significant influence on the interfacial activity of cationic surfactants at the water/oil interface. [] Specifically, the interaction between SNS and surfactants like 1-dodecyl-3-methylimidazolium bromide (M12) leads to a significant reduction in interfacial tension. [] This effect is attributed to the combined forces of electrostatic attraction between the negatively charged sulfonate group of SNS and the positively charged headgroup of the surfactant, and π-π stacking interactions between the aromatic rings of both molecules. []

Q3: Can sodium 1-naphthalenesulfonate be used in analytical chemistry?

A: Yes, sodium 1-naphthalenesulfonate (SNS) is employed as a detection reagent in ion-pair high-performance liquid chromatography (HPLC). [] For instance, SNS facilitates the detection of the copper(II)–1-oxa-4,7,10,13-tetraazacyclopentadecane (Cu(II)–OTACP) complex using a μBondapak CN column. [] The interaction between the negatively charged SNS and the positively charged complex enables effective separation and detection. []

Q4: How does the solubility of sodium 1-naphthalenesulfonate vary in different solvents?

A: The equilibrium solubility of sodium 1-naphthalenesulfonate has been studied in various solvent systems. Research shows its solubility is affected by temperature and the presence of other salts. For instance, its solubility in binary mixtures like NaCl + water, Na2SO4 + water, and C2H5OH + water increases with increasing temperature. [] This data has been modelled using the modified Apelblat equation to understand the thermodynamic properties of its dissolution. []

Q5: What are the applications of sodium 1-naphthalenesulfonate in pesticide formulations?

A: Sodium 1-naphthalenesulfonate serves as an effective disperser in wettable powder formulations of pesticides. [] It facilitates the uniform dispersion of active ingredients, such as cyclohexyl flusulfamide and chlorothalonil, in water, ensuring efficient delivery and application of the pesticide. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)